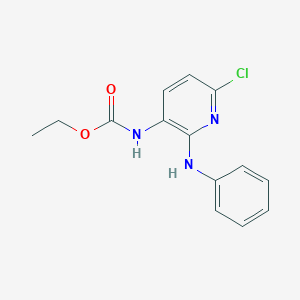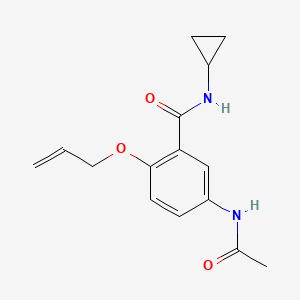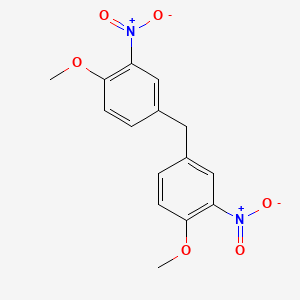
Bis(4-methoxy-3-nitrophenyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methoxy-3-nitrophenyl)methane is an organic compound characterized by the presence of two 4-methoxy-3-nitrophenyl groups attached to a central methane carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxy-3-nitrophenyl)methane typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with a suitable methylene donor under acidic or basic conditions. One common method is the condensation reaction using formaldehyde as the methylene donor in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge between the two aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methoxy-3-nitrophenyl)methane can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under suitable conditions.
Reduction: The methoxy groups can be demethylated to form hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Conversion of nitro groups to amino groups.
Reduction: Formation of hydroxyl groups from methoxy groups.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
Bis(4-methoxy-3-nitrophenyl)methane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Bis(4-methoxy-3-nitrophenyl)methane involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These properties make it a versatile compound for various biochemical and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-nitrophenyl)methane: Lacks the methoxy groups, making it less versatile in certain reactions.
Bis(4-methoxyphenyl)methane: Lacks the nitro groups, reducing its potential for redox reactions.
Bis(4-hydroxy-3-nitrophenyl)methane: Contains hydroxyl groups instead of methoxy groups, altering its solubility and reactivity.
Uniqueness
Bis(4-methoxy-3-nitrophenyl)methane is unique due to the presence of both methoxy and nitro groups, which confer a combination of reactivity and stability. This makes it a valuable compound for a wide range of applications in research and industry.
Propiedades
Número CAS |
6269-90-5 |
|---|---|
Fórmula molecular |
C15H14N2O6 |
Peso molecular |
318.28 g/mol |
Nombre IUPAC |
1-methoxy-4-[(4-methoxy-3-nitrophenyl)methyl]-2-nitrobenzene |
InChI |
InChI=1S/C15H14N2O6/c1-22-14-5-3-10(8-12(14)16(18)19)7-11-4-6-15(23-2)13(9-11)17(20)21/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
TXNDLDSVXWNAQG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC2=CC(=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)

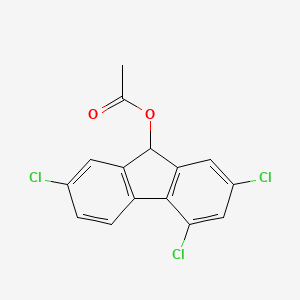

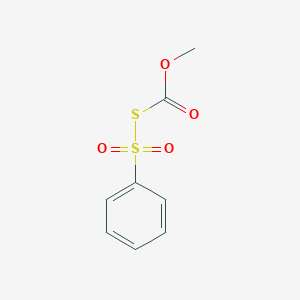
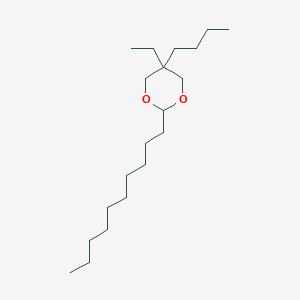
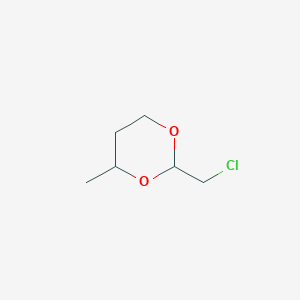
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
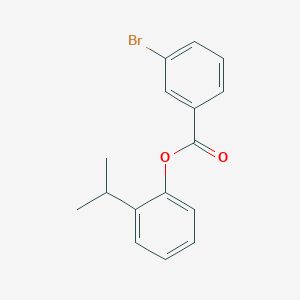

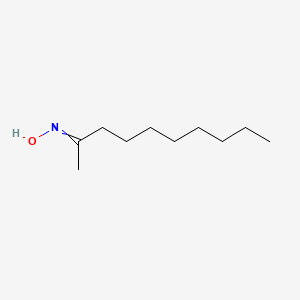
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
